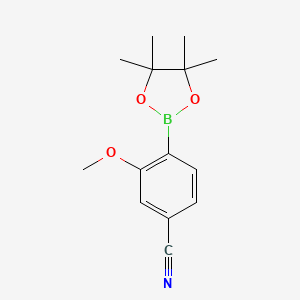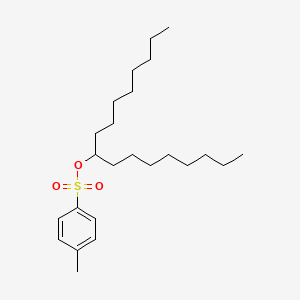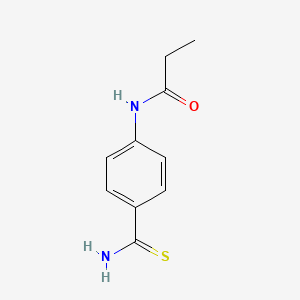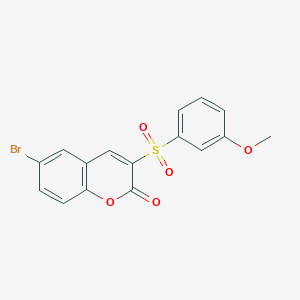![molecular formula C16H10N2OS2 B3314093 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 950258-82-9](/img/structure/B3314093.png)
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
描述
“3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one” is a complex organic compound. It belongs to the family of thiazolo[3,4-a]quinazolinones, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were prepared in seven steps from commercially available substances . Another study described the synthesis of a new series of fused pyrimidines via Michael addition of a compound to polarized systems in the presence of nanosized ZnO .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Michael addition, S-alkylation, cyclization, and hydrazinolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using spectroscopic methods and elemental analysis .作用机制
The mechanism of action of 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is not fully understood. However, it has been suggested that its therapeutic properties may be attributed to its ability to inhibit certain enzymes or proteins involved in the pathogenesis of various diseases. For example, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways. In addition, it has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. Furthermore, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy by modulating the activity of neurotransmitters in the brain.
实验室实验的优点和局限性
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one has several advantages and limitations for lab experiments. One of its advantages is its broad-spectrum activity against various cancer cell lines, bacteria, and fungi. Another advantage is its potential use as a fluorescent probe for the detection of metal ions. However, one of its limitations is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one. One direction is to investigate its potential use in the treatment of other diseases such as diabetes, cardiovascular disease, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to better understand its therapeutic properties. Additionally, future studies could focus on improving its solubility and bioavailability to enhance its efficacy. Finally, further research could be conducted to explore its potential use as a fluorescent probe for the detection of other metal ions.
科学研究应用
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one has shown potential therapeutic properties in various scientific research applications. It has been reported to exhibit anticancer, antibacterial, antifungal, and antiviral activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
3-phenyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c19-15-11-8-4-5-9-12(11)18-14(17-15)13(21-16(18)20)10-6-2-1-3-7-10/h1-9H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZQWJEKOUDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-](/img/structure/B3314030.png)
![1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3314035.png)
![4-[3-(Ethylamino)propanamido]benzamide](/img/structure/B3314041.png)
![3-chloro-N-[(cyclopentylamino)carbonyl]propanamide](/img/structure/B3314054.png)



![Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B3314088.png)

![2-{[(3-ethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3314115.png)
![N-(4-bromo-3-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B3314117.png)